![molecular formula C14H20N6OS B2550712 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-85-1](/img/structure/B2550712.png)
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests that it is a pyrazolopyrimidine derivative, which is a fused bicyclic system consisting of a pyrazole ring joined to a pyrimidine ring. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, indicates that the compound may have affinity for biological receptors, possibly acting as an agonist or antagonist.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . The synthesis involved variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids. Although the exact synthesis of the compound is not detailed, the methods used for similar structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been shown to significantly influence their biological activity. For example, the introduction of a 3,4-dichlorophenyl group and specific chiral centers has led to potent kappa-opioid agonistic effects . The molecular structure of the compound , with its pyrazolopyrimidine core and methylthio substitution, suggests that it may interact with biological targets in a unique manner, potentially offering selectivity and potency.
Chemical Reactions Analysis
While the specific chemical reactions involving the compound are not provided, the literature does offer insights into the reactivity of similar compounds. For instance, N-(pyrazol-5-yl)cyanoacetamide derivatives have been used to synthesize various heterocyclic moieties, indicating that the pyrazole ring can participate in nucleophilic addition reactions with arylaldehydes and malononitrile . This suggests that the compound may also undergo similar reactions, which could be utilized for further derivatization or functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but based on the properties of structurally related compounds, one can infer certain characteristics. Compounds with pyrrolidine and pyrazolopyrimidine moieties typically exhibit moderate to high lipophilicity, which can influence their ability to cross biological membranes . The presence of a methylthio group may also affect the compound's electron distribution and steric profile, potentially impacting its binding affinity and metabolic stability.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds. The versatility of such compounds is evident in their application across different scientific fields, including medicinal chemistry and materials science. For instance, the development of heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against certain pests, highlighting the compound's utility in agricultural science and pest management (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].
Antimicrobial Applications
The synthesis of novel derivatives from this compound has shown significant antimicrobial activities. This includes the development of pyrimidinone and oxazinone derivatives fused with thiophene rings, which exhibit promising antibacterial and antifungal properties. Such findings are crucial in the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012)[https://consensus.app/papers/synthesis-antimicrobial-activity-some-pyrimidinone-hossan/b32c51238f6258e4b86a7e2679ab10d8/?utm_source=chatgpt].
Anticancer Research
In the realm of anticancer research, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. The exploration of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, for instance, has led to the identification of compounds with mild to moderate activity against human breast adenocarcinoma cell lines. Such studies are pivotal for the discovery of new therapeutic options for cancer treatment (El-Morsy et al., 2017)[https://consensus.app/papers/synthesis-characterization-vitro-antitumor-evaluation-elmorsy/5ca67c70d65751bfaadab10b96ce7e34/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-10(21)15-5-8-20-13-11(9-16-20)12(17-14(18-13)22-2)19-6-3-4-7-19/h9H,3-8H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWPPLAOCOXBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

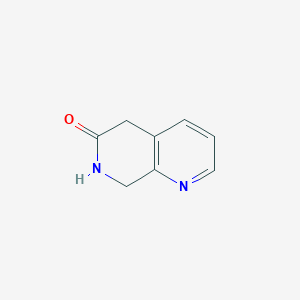
![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)
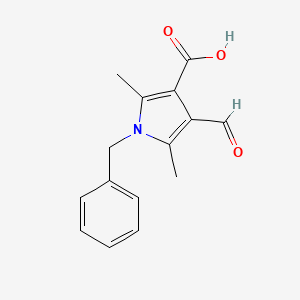

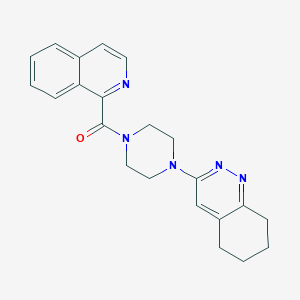
![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)


![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)
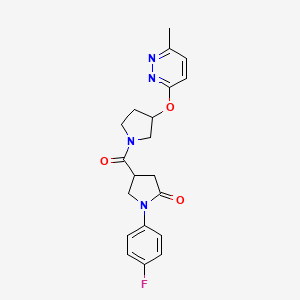
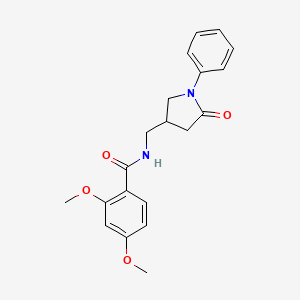
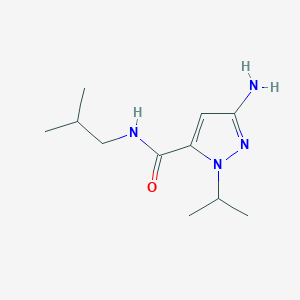

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)